N-(4-(N-(2-(2-chlorophenyl)-2-methoxyethyl)sulfamoyl)-3-methylphenyl)acetamide
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Description
N-(4-(N-(2-(2-chlorophenyl)-2-methoxyethyl)sulfamoyl)-3-methylphenyl)acetamide is a chemical compound used in scientific research. It is also known as C646 and is a selective inhibitor of histone acetyltransferase p300/CBP. This compound has been used in various studies to investigate the role of histone acetyltransferase in gene regulation and cancer.
Scientific Research Applications
Comparative Metabolism of Chloroacetamide Herbicides
A study by Coleman et al. (2000) explores the metabolism of chloroacetamide herbicides such as acetochlor and metolachlor in human and rat liver microsomes, indicating a complex metabolic activation pathway that may lead to carcinogenicity through the production of a DNA-reactive dialkylbenzoquinone imine. This research highlights the biochemical interactions and toxicological implications of chloroacetamide herbicides, suggesting potential applications and considerations for chemical safety and environmental impact assessments (Coleman, Linderman, Hodgson, & Rose, 2000).
Inhibition of Fatty Acid Synthesis by Chloroacetamide Herbicides
Weisshaar and Böger (1989) investigated the effect of chloroacetamide herbicides on fatty acid synthesis in the green alga Scenedesmus acutus. Their findings contribute to understanding the herbicidal mode of action at the biochemical level, which could inform the development of new agrochemicals with specific target pathways to enhance agricultural productivity while minimizing environmental harm (Weisshaar & Böger, 1989).
Soil Reception and Activity of Chloroacetamide Herbicides
Research by Banks and Robinson (1986) on the soil reception and activity of chloroacetamide herbicides like acetochlor and alachlor in relation to wheat straw and irrigation provides insights into the environmental behavior of these compounds. Understanding their adsorption, mobility, and degradation in soil systems is crucial for assessing environmental risks and optimizing herbicide application strategies to reduce off-target effects and protect water quality (Banks & Robinson, 1986).
properties
IUPAC Name |
N-[4-[[2-(2-chlorophenyl)-2-methoxyethyl]sulfamoyl]-3-methylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4S/c1-12-10-14(21-13(2)22)8-9-18(12)26(23,24)20-11-17(25-3)15-6-4-5-7-16(15)19/h4-10,17,20H,11H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNKRZZLBLRGAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCC(C2=CC=CC=C2Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-(2-(2-chlorophenyl)-2-methoxyethyl)sulfamoyl)-3-methylphenyl)acetamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.